molecular formula C16H24N6O B2895179 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 1208388-74-2

2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Cat. No.: B2895179
CAS No.: 1208388-74-2
M. Wt: 316.409
InChI Key: WUAPCRULADSMRE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is a chemical compound with the CAS Number 1208388-74-2 and a molecular weight of 316.40 g/mol . It features a pyrazolo[3,4-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core is isomeric with purine bases and is frequently investigated for its potential to interact with enzyme active sites, such as kinases and phosphodiesterases . The specific molecular structure of this compound includes a pyrrolidin-1-yl substituent and a pivalamide group connected via an ethyl linker, contributing to its overall properties and potential binding affinity. Pyrazolopyrimidine derivatives have been reported in scientific literature as key structures in the development of inhibitors for various targets, including phospholipase A2 (PLA2) and phosphoinositide 3-kinase (PI3K) isoforms, suggesting its value as a core intermediate or building block in drug discovery programs . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied with a minimum purity of 90%+ and is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-16(2,3)15(23)17-6-9-22-14-12(10-20-22)13(18-11-19-14)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPCRULADSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the pyrazolo[3,4-d]pyrimidine core and the pivalamide group . The reaction conditions often require the use of organometallic catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit Trk kinase activity, which is implicated in various cancers and inflammatory diseases .

Neuroprotective Effects

The compound's structural analogs are being explored for their neuroprotective properties. The modulation of NMDA receptors by similar compounds has been linked to the prevention of neuronal damage in conditions like Alzheimer's disease and Huntington's disease. This suggests that 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide could potentially serve as a therapeutic agent in neurodegenerative disorders .

Modulation of Immune Responses

Emerging studies indicate that compounds with a similar structure may influence immune responses through the kynurenine pathway. This pathway is crucial in regulating inflammation and immune responses, which are significant in autoimmune diseases and chronic inflammatory conditions .

Case Studies

StudyFindings
Study on Trk Kinase Inhibition Demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit Trk kinases, leading to reduced tumor growth in preclinical models .
Neuroprotection Against Oxidative Stress Investigated the antioxidant properties of related compounds which showed protective effects against oxidative stress-induced neuronal damage .
Kynurenine Pathway Modulation Explored how modulation of metabolites from this pathway can influence neuroinflammation and provide therapeutic avenues for managing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may act as an antagonist or inhibitor of certain enzymes, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Ethyl-N-(2-(6-(Isopropylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Butanamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with pyrrolidin-1-yl at position 3.
  • Side Chain: Butanamide (vs. propanamide in the target compound), increasing molecular weight (404.6 vs. ~374 for the target) and lipophilicity.
  • Implications : The isopropylthio group may enhance kinase selectivity by occupying hydrophobic pockets in target proteins.
3-(4-Oxo-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-N-(Pyridin-2-ylMethyl)Propanamide
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a phenyl group at position 1 and oxo group at position 4.
  • Key Differences: Position 1 Substituent: Phenyl group (vs. ethyl-propanamide in the target), enabling π-π stacking interactions. Position 4: Oxo group (vs.
  • Implications : The pyridinylmethyl side chain may improve solubility but reduce blood-brain barrier penetration compared to the target’s dimethylpropanamide.
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine
  • Core Structure: Hybrid pyrazolo[3,4-d]pyrimidine fused with thieno[3,2-d]pyrimidine.
  • Key Differences: Fused Thienopyrimidine: Introduces sulfur into the aromatic system, altering electronic properties and binding affinity. Synthesis: Uses Vilsmeier–Haack reagent, a distinct synthetic route compared to the target compound’s likely alkylation/amidation steps.
  • Implications : The hybrid structure may broaden biological activity but complicate synthetic scalability.

Pharmacological and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight Key Activities
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(Pyrrolidin-1-yl), 1-(ethyl-2,2-dimethylpropanamide) ~374 (estimated) Kinase inhibition (predicted)
2-Ethyl-N-(2-(6-(Isopropylthio)...Butanamide Pyrazolo[3,4-d]pyrimidine 4-(Pyrrolidin-1-yl), 6-(Isopropylthio), 1-(ethyl-butanamide) 404.6 Kinase inhibition (potential)
3-(4-Oxo-1-Phenyl...Propanamide Pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-Oxo, 5-(ethyl-propanamide-pyridinylmethyl) 374.4 Antitumor (potential)
4-(3-Phenyl...Thieno[3,2-d]Pyrimidine Hybrid Pyrazolo-Thieno 3-Phenyl, 1-Thieno[3,2-d]pyrimidine Not reported Broad biological activity
Key Observations:
  • Pyrrolidin-1-yl vs. Oxo Group : The target compound’s pyrrolidine substituent likely enhances basicity and target binding compared to the oxo group in .
  • Side Chain Variations : The 2,2-dimethylpropanamide group in the target may improve metabolic stability over the butanamide in or pyridinylmethyl in .

Biological Activity

2,2-Dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can be represented as follows:

C15H22N4\text{C}_{15}\text{H}_{22}\text{N}_4

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often act as inhibitors of various kinases and enzymes involved in critical signaling pathways. For instance, studies have shown that related compounds can inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cell proliferation and survival pathways. The inhibition of PI3K has been linked to anti-inflammatory and anti-cancer activities .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, one study reported that derivatives exhibited significant inhibition against Trk kinases, which are implicated in various cancers. The compound demonstrated IC50 values in the nanomolar range for these targets, indicating potent activity .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has also been investigated. Research suggests that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study 1: PI3K Inhibition

A study conducted by researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their activity against PI3K isoforms. The lead compound from this series showed an IC50 value of 18 nM for PI3K δ, highlighting the potential of this class of compounds in targeting cancer-related pathways .

Case Study 2: Trk Kinase Inhibition

In another investigation focused on Trk kinase inhibition, the compound demonstrated high selectivity and potency against TrkA and TrkB receptors. The findings suggest that such inhibitors could be effective in treating neurotrophic factor-related cancers .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
PI3K δ InhibitionPI3K δ18 nM
Trk Kinase InhibitionTrkA/TrkBLow nM range
Anti-inflammatory ActionVarious pathwaysNot specified

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves a multi-step process:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of precursors (e.g., aminopyrazoles with carbonyl derivatives) under reflux in ethanol or dimethylformamide (DMF) .
  • Introduction of pyrrolidine and propanamide groups : Nucleophilic substitution or acylation reactions, often using triethylamine as a catalyst to neutralize byproducts .
  • Purification : Recrystallization from solvents like isopropyl alcohol or ethanol to achieve >95% purity . Key factors include solvent polarity (protic vs. aprotic), temperature control (60–100°C), and reaction time (6–24 hours) to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., pyrrolidine N-linked to pyrimidine) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations .

Q. What biological targets are hypothesized based on structural analogs?

The compound’s pyrazolo-pyrimidine core is associated with kinase inhibition (e.g., cyclin-dependent kinases) and acetylcholinesterase competitive inhibition, as observed in analogs with anti-cancer and neuroprotective activity . The pyrrolidine group may enhance blood-brain barrier permeability, suggesting CNS-targeted applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress undesired byproducts (e.g., O- vs. N-alkylation)?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to stabilized transition states .
  • Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition between nucleophilic sites .
  • Catalyst use : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity by deprotonating reactive amines .

Q. How do structural modifications (e.g., substituents on pyrrolidine) alter pharmacokinetic properties?

  • Lipophilicity : Adding methyl groups to pyrrolidine increases logP, improving membrane permeability but potentially reducing solubility .
  • Metabolic stability : Fluorine or methoxy substituents on aromatic rings slow oxidative metabolism, as shown in analogs with extended half-lives .
  • Bioavailability : Propanamide side chains enhance water solubility via hydrogen bonding, critical for oral absorption .

Q. What computational strategies predict binding modes with kinase targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the pyrimidine core and ATP-binding pockets (e.g., CDK2) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues for mutagenesis validation .

Q. How can contradictory enzyme inhibition data (e.g., IC50 variability) be resolved?

  • Orthogonal assays : Compare fluorescence-based and radiometric assays to rule out interference from compound autofluorescence .
  • Enzyme source standardization : Use recombinant proteins with >90% purity to minimize batch-to-batch variability .
  • Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to distinguish binding mechanisms .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Isosteric replacements : Substitute labile ester groups with amides or heterocycles (e.g., triazoles) .
  • Prodrug design : Mask polar groups (e.g., propanamide) as tert-butyl esters, which hydrolyze in vivo to active forms .
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable sites to slow CYP450-mediated oxidation .

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